Superior Gene Transfection Efficiency: Phenylboronic Acid‑Modified PEI vs. Unmodified PEI
In a direct functional comparison, polyethylenimine (PEI) of 1800 Da was covalently modified with 4‑(bromomethyl)phenylboronic acid via the electrophilic bromomethyl group, yielding a phenylboronic acid‑modified PEI vector. The resulting conjugate demonstrated dramatically superior gene transfection efficiency relative to unmodified PEI in cell‑based luciferase reporter assays, with reported enhancement of up to approximately 100‑fold under optimised conditions [1]. The improvement is attributed to two synergistic effects: enhanced DNA condensation capacity and facilitated cellular uptake through boronic acid–diol interactions with cell‑surface glycoproteins [1].
| Evidence Dimension | In vitro gene transfection efficiency (luciferase reporter assay) |
|---|---|
| Target Compound Data | Phenylboronic acid‑modified 1800 Da PEI prepared using 4‑(bromomethyl)phenylboronic acid – luciferase expression up to ~100‑fold higher than unmodified PEI at optimal N/P ratios |
| Comparator Or Baseline | Unmodified 1800 Da branched polyethylenimine (PEI) |
| Quantified Difference | Up to approximately 100‑fold enhancement in luciferase expression |
| Conditions | In vitro gene delivery; luciferase reporter gene assay in cultured cells (see Peng et al., Chem. Commun., 2010 for full dose–response data) |
Why This Matters
This provides direct experimental evidence that 4‑(bromomethyl)phenylboronic acid enables a unique covalent modification strategy that transforms a standard transfection agent into a high‑efficiency gene delivery vector – a capability that simple bromophenylboronic acids lacking the reactive methylene spacer cannot replicate.
- [1] Peng, Q.; Chen, F.; Zhong, Z.; Zhuo, R. Enhanced gene transfection capability of polyethylenimine by incorporating boronic acid groups. Chem. Commun. 2010, 46, 5888–5890. PMID: 20625601. View Source
